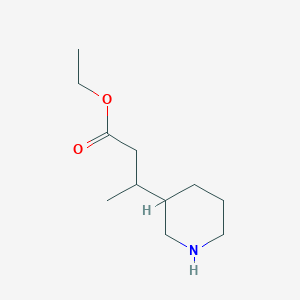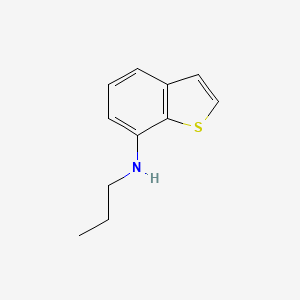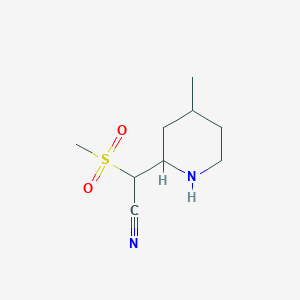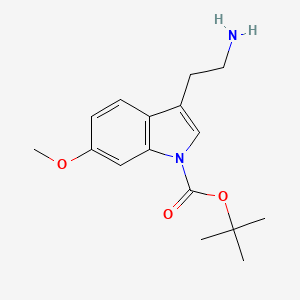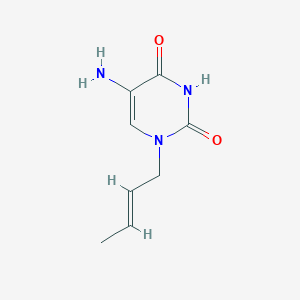
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group at the 5th position and a but-2-en-1-yl group at the 1st position of the tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of urea with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrimidine derivative. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, may also be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Characterized by the presence of an amino group and a but-2-en-1-yl group.
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2-thione: Similar structure but with a thione group instead of a dione.
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-diol: Similar structure but with diol groups instead of dione.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a but-2-en-1-yl group allows for diverse chemical modifications and potential interactions with biological targets, making it a versatile compound for various applications .
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
5-amino-1-[(E)-but-2-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h2-3,5H,4,9H2,1H3,(H,10,12,13)/b3-2+ |
InChIキー |
VUACKWXRZLUAHL-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CN1C=C(C(=O)NC1=O)N |
正規SMILES |
CC=CCN1C=C(C(=O)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


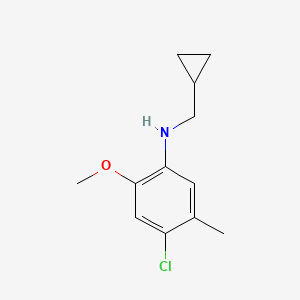
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)

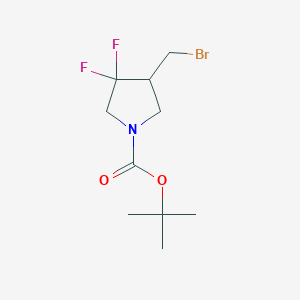
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)
![4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13069785.png)
